Marsdenoside A

Description

Properties

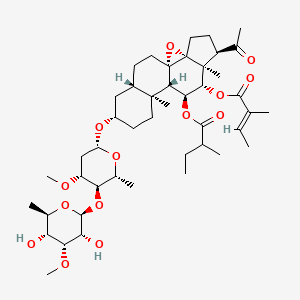

Molecular Formula |

C45H70O14 |

|---|---|

Molecular Weight |

835.0 g/mol |

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate |

InChI |

InChI=1S/C45H70O14/c1-12-22(3)39(49)56-36-37-42(8)17-15-28(55-31-21-30(51-10)34(26(7)53-31)57-41-33(48)35(52-11)32(47)25(6)54-41)20-27(42)14-18-44(37)45(59-44)19-16-29(24(5)46)43(45,9)38(36)58-40(50)23(4)13-2/h13,22,25-38,41,47-48H,12,14-21H2,1-11H3/b23-13+/t22?,25-,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,41+,42+,43+,44+,45-/m1/s1 |

InChI Key |

RZEWOQQBEXNIGQ-OOZKSINOSA-N |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)/C(=C/C)/C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

Canonical SMILES |

CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C(=CC)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Marsdenoside A: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Marsdenoside A, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, represents a class of compounds with significant therapeutic potential. Marsdenia tenacissima has a long history in traditional medicine for treating a variety of ailments, and modern research has focused on its potent anti-tumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound and its congeners. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marsdenia tenacissima (Roxb.) Wight et Arn. is a perennial liana belonging to the Apocynaceae family, widely distributed in the tropical regions of Asia.[1] In traditional Chinese medicine, it is known as "Tong Guan Teng" and has been used for centuries to treat conditions such as asthma, tonsillitis, and pneumonia.[2] Phytochemical investigations have revealed that the primary bioactive constituents of Marsdenia tenacissima are C21 steroidal glycosides, triterpenoids, and organic acids.[1][2] Among these, the C21 steroidal glycosides, including the marsdenosides, have garnered significant attention for their cytotoxic and anti-tumor activities.[2]

This compound is a representative of this class of compounds.[3] This guide details the scientific journey from the plant source to the potential therapeutic applications of this molecule, providing researchers with the necessary technical information to further explore its properties.

Extraction and Isolation of this compound

The isolation of this compound from Marsdenia tenacissima is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the literature for the isolation of C21 steroidal glycosides from this plant.

General Experimental Workflow

The overall process for isolating this compound is depicted in the workflow diagram below.

Caption: General Workflow for the Isolation of this compound

Detailed Experimental Protocol

Plant Material: Dried and powdered stems of Marsdenia tenacissima.

Extraction:

-

The powdered plant material is macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation:

-

The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity.

-

A primary partitioning with petroleum ether is performed to remove non-polar constituents like pigments and lipids. The petroleum ether fraction is usually discarded.

-

The resulting aqueous layer is then further partitioned with chloroform. The chloroform-soluble fraction is known to be rich in C21 steroidal glycosides, including the marsdenosides.

Purification:

-

The chloroform-soluble fraction is subjected to column chromatography over silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol), is used to separate the components into several fractions.

-

The fractions containing the compounds of interest (as determined by Thin Layer Chromatography, TLC) are then pooled.

-

Further purification is achieved by subjecting these pooled fractions to Sephadex LH-20 column chromatography, typically eluting with methanol, to remove smaller molecules and further separate the glycosides.

-

The final step in the isolation of pure this compound is preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Quantitative Data

| Fractionation Step | Starting Material | Solvent | Yield (g) | Percentage of Crude Extract (%) |

| Crude Extraction | 5.0 kg dried stems | 85% Ethanol | 940.3 g | 100% |

| Partitioning | 940.3 g crude extract | Petroleum Ether | 35.1 g | 3.7% |

| Partitioning | Aqueous layer from above | Ethyl Acetate | 370.1 g | 39.4% |

| Partitioning | Aqueous layer from above | n-Butanol | 340.0 g | 36.2% |

Note: This data is adapted from a study on the chemical constituents of Marsdenia tenacissima and is intended to be illustrative.

Structural Elucidation of this compound

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

| Property | Data for this compound |

| Molecular Formula | C45H70O14[3] |

| Molecular Weight | 835.0 g/mol [3] |

| High-Resolution ESI-MS | While specific data for this compound is not available, for a related compound with the formula C55H74O19, the HRESIMS ion [M + Na]+ was observed at m/z 1061.4718 (calculated for C55H74NaO19, 1061.4722).[1] |

¹H and ¹³C NMR Data: Detailed ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, the structural elucidation of related polyoxypregnane glycosides from Marsdenia tenacissima relies on the analysis of 1D and 2D NMR spectra (COSY, HMQC, HMBC, and ROESY) to assign the proton and carbon signals of the aglycone and sugar moieties.

Biological Activity of this compound and Related Compounds

C21 steroidal glycosides from Marsdenia tenacissima have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Cytotoxicity Assays

The in vitro cytotoxicity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48 to 72 hours.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in dilute HCl.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Determination: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| Marsdenoside C (TGT-7) | A549 | 28.36 |

| 11α-O-tigloyl-12β-O-benzoyltenacigenin B (TGT-9) | A549 | 44.01 |

| 11α-O-2-methylbutyryl-l2β-O-benzoyltenacigenin B (TGT-13) | A549 | 29.03 |

| 11α-O-benzoyl-12β-O-tigloyltenacigenin B (TGT-15) | A549 | 47.33 |

Note: This data is presented to illustrate the cytotoxic potential of this class of compounds.

Potential Mechanism of Action and Signaling Pathways

The anti-tumor effects of C21 steroidal glycosides are believed to be mediated through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis. While the specific pathways affected by this compound have not been fully elucidated, research on related compounds and the crude extract of Marsdenia tenacissima suggests the involvement of the PI3K/Akt and MAPK signaling pathways.

Apoptosis Induction via the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival. Its aberrant activation is a hallmark of many cancers. It is hypothesized that this compound may induce apoptosis by inhibiting this pathway.

Caption: Proposed Inhibition of the PI3K/Akt Pathway by this compound

Inhibition of PI3K and the subsequent dephosphorylation of Akt would lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and inducing apoptosis.

Inhibition of Metastasis via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is often associated with cancer metastasis. It is plausible that this compound could exert anti-metastatic effects by interfering with the MAPK/ERK cascade.

Caption: Proposed Inhibition of the MAPK Pathway by this compound

By inhibiting key components of the MAPK pathway, this compound could potentially downregulate the expression of matrix metalloproteinases (MMPs) and other proteins involved in tumor invasion and metastasis.

Conclusion and Future Directions

This compound and other C21 steroidal glycosides from Marsdenia tenacissima represent a promising class of natural products for the development of novel anti-cancer therapeutics. This guide has provided a detailed overview of the current knowledge regarding the discovery, isolation, and biological activity of this compound.

However, several knowledge gaps remain. Future research should focus on:

-

Complete Structural Elucidation: Detailed 1D and 2D NMR and HRESIMS data for this compound need to be published to confirm its structure unequivocally.

-

Comprehensive Biological Evaluation: The cytotoxic activity of pure this compound should be evaluated against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanisms by which this compound exerts its anti-tumor effects, including the validation of its impact on the PI3K/Akt and MAPK signaling pathways.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

Addressing these areas will be crucial for advancing this compound from a promising natural product to a potential clinical candidate in the fight against cancer.

References

The Structural Unraveling of Marsdenoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsdenoside A, a complex pregnane glycoside isolated from the traditional medicinal plant Marsdenia tenacissima, has garnered interest within the scientific community. The intricate architecture of this natural product necessitates a comprehensive analytical approach for its complete structural determination. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that form the basis of its characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound revealed its molecular formula as C45H70O14, with a corresponding molecular weight of approximately 835.0 g/mol . The elucidation of its complex structure was primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in assembling the molecular framework of this compound. A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity of atoms and the stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not publicly available in detail. Refer to the primary literature for specific assignments. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not publicly available in detail. Refer to the primary literature for specific assignments. |

The detailed ¹H and ¹³C NMR data, including specific chemical shifts, coupling constants, and multiplicities for each proton and carbon atom, are essential for the complete structural assignment. This information is contained within the primary literature that first reported the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments would have been conducted to induce fragmentation of the molecule, with the resulting fragmentation pattern offering valuable insights into the sequence and connectivity of the aglycone and sugar moieties.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| Fragment (m/z) | Proposed Structure/Loss |

| Detailed fragmentation data is not publicly available. This information is crucial for confirming the sequence of the glycosidic chain and the structure of the aglycone. |

Experimental Protocols

The elucidation of this compound's structure involved a series of meticulous experimental procedures, from the initial extraction from its natural source to the final spectroscopic analysis.

Isolation of this compound

-

Extraction: The dried and powdered stems of Marsdenia tenacissima are typically subjected to solvent extraction, often using ethanol or methanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned with solvents of varying polarities, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

-

Chromatography: The polar fractions are further purified using a combination of chromatographic techniques. This multi-step process often involves:

-

Column Chromatography: Using silica gel or other stationary phases to perform initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compound to achieve high purity.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra are acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Tandem MS (MS/MS) experiments are performed to obtain fragmentation data.

Structural Elucidation Workflow

The logical process of piecing together the structure of this compound from the spectroscopic data is a systematic endeavor.

Biological Activity and Signaling Pathways

Preliminary studies on extracts of Marsdenia tenacissima containing this compound have suggested potential anti-tumor activities. The proposed mechanism of action may involve the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are critical in cell proliferation, survival, and apoptosis.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. While the complete, detailed quantitative data remains within the domain of the primary scientific literature, this guide provides a comprehensive framework for understanding the methodologies and logical processes involved in its characterization. Further research into the biological activities and mechanisms of action of this compound is warranted to explore its full therapeutic potential.

In-Depth Spectroscopic Analysis of Marsdenoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Marsdenoside A, a polyoxypregnane glycoside isolated from Marsdenia tenacissima. The structural elucidation of this complex natural product relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRESIMS). This document presents the key spectroscopic data in a structured format and outlines the experimental protocols for its acquisition, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals. Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound in Pyridine-d₅

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Aglycone | ||

| 1 | 37.5 | 1.65, m; 1.95, m |

| 2 | 28.5 | 1.80, m; 2.10, m |

| 3 | 78.1 | 3.95, m |

| 4 | 39.4 | 2.30, m; 2.55, m |

| 5 | 75.2 | 3.65, dd (10.0, 2.5) |

| 6 | 35.8 | 2.05, m; 2.25, m |

| 7 | 78.9 | 4.10, t (8.0) |

| 8 | 141.2 | - |

| 9 | 52.3 | 2.80, d (9.5) |

| 10 | 50.1 | - |

| 11 | 72.9 | 5.95, dd (10.0, 3.0) |

| 12 | 77.5 | 5.75, d (3.0) |

| 13 | 56.7 | - |

| 14 | 89.9 | - |

| 15 | 34.2 | 2.15, m; 2.40, m |

| 16 | 27.6 | 1.85, m; 2.20, m |

| 17 | 85.1 | - |

| 20 | 211.9 | - |

| 21 | 27.2 | 2.28, s |

| 11-O-Tigloyl | ||

| 1' | 167.5 | - |

| 2' | 128.9 | - |

| 3' | 138.1 | 6.95, qq (7.0, 1.5) |

| 4' | 14.5 | 1.80, d (7.0) |

| 5' | 12.2 | 1.75, s |

| 12-O-Acetyl | ||

| 1'' | 170.1 | - |

| 2'' | 21.1 | 2.05, s |

| Sugar Moiety | ||

| Cymarose | ||

| 1''' | 97.8 | 4.85, dd (9.5, 1.5) |

| 2''' | 32.1 | 2.35, m; 2.60, m |

| 3''' | 78.5 | 3.75, dd (9.5, 3.0) |

| 4''' | 83.1 | 3.40, t (9.5) |

| 5''' | 70.2 | 4.05, qd (6.0, 9.5) |

| 6''' | 18.2 | 1.55, d (6.0) |

| 3'''-OMe | 57.9 | 3.55, s |

| Oleandrose | ||

| 1'''' | 101.5 | 5.10, d (8.0) |

| 2'''' | 36.5 | 2.10, m; 2.45, m |

| 3'''' | 78.2 | 3.85, dd (9.0, 3.0) |

| 4'''' | 75.5 | 3.50, t (9.0) |

| 5'''' | 70.8 | 3.90, qd (6.0, 9.0) |

| 6'''' | 18.5 | 1.45, d (6.0) |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3440 | O-H stretching (hydroxyl groups) |

| 2970, 2935 | C-H stretching (aliphatic) |

| 1725 | C=O stretching (ester carbonyls) |

| 1710 | C=O stretching (ketone carbonyl) |

| 1645 | C=C stretching (tigloyl group) |

| 1250 | C-O stretching (esters, ethers) |

| 1070 | C-O stretching (glycosidic linkages) |

High-Resolution Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its molecular formula.

Table 3: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 857.4561 | 857.4565 | C₄₅H₆₈O₁₄Na |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the dried stems of Marsdenia tenacissima. The general workflow for its isolation is as follows:

-

Extraction: The powdered plant material was extracted with 95% ethanol.

-

Partitioning: The ethanol extract was concentrated and then partitioned successively with petroleum ether, chloroform, and ethyl acetate to yield different fractions.

-

Column Chromatography: The chloroform-soluble fraction, which contained this compound, was subjected to repeated column chromatography on silica gel, eluting with solvent gradients of increasing polarity (e.g., chloroform-methanol mixtures).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified by preparative HPLC on a C18 column to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AV-500 spectrometer. Samples were dissolved in pyridine-d₅, and chemical shifts were referenced to the residual solvent signals (δH 8.71, 7.55, 7.19; δC 149.9, 135.5, 123.5).

-

IR Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer using a KBr pellet.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker APEX II FT-ICR mass spectrometer in the positive ion mode.

Workflow for Natural Product Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound, highlighting the central role of spectroscopic techniques.

Caption: General workflow for isolating and elucidating the structure of a natural product.

The Biosynthesis of C21 Steroidal Glycosides: A Technical Guide to the Pathway of Marsdenoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

C21 steroidal glycosides, particularly polyoxypregnane glycosides like Marsdenoside A from Marsdenia tenacissima, represent a class of natural products with significant therapeutic potential, including notable anti-cancer activities. The intricate structures of these molecules pose considerable challenges for chemical synthesis, making biosynthesis a critical area of research for sustainable production. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway leading to C21 steroidal glycosides, with a specific focus on this compound. It consolidates information on the enzymatic steps from primary metabolism to the final complex glycoside, details relevant experimental protocols for enzyme characterization, and presents quantitative data where available. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction to C21 Steroidal Glycosides

C21 steroidal glycosides are a diverse group of secondary metabolites characterized by a 21-carbon pregnane-type steroidal aglycone linked to one or more sugar moieties. They are predominantly found in plants of the Apocynaceae family (formerly Asclepiadaceae), including genera such as Marsdenia, Cynanchum, and Gymnema.[1][2] These compounds exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects.[3][4]

This compound is a representative polyoxypregnane glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional Chinese medicine.[5][6] Its complex structure, featuring a highly oxygenated aglycone and a specific oligosaccharide chain, makes it a molecule of significant interest for pharmacological study. Understanding its biosynthesis is paramount for developing biotechnological production platforms, such as microbial fermentation or plant cell cultures, to ensure a stable and scalable supply.

The Biosynthetic Pathway of C21 Steroidal Glycosides

The biosynthesis of C21 steroidal glycosides is a multi-stage process that begins with the universal precursors of isoprenoids and culminates in a series of specific tailoring reactions. The pathway can be divided into three major phases:

-

Isoprenoid Precursor Synthesis: Formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Aglycone Backbone Formation: Assembly of precursors into a sterol skeleton, followed by side-chain cleavage to produce a C21 pregnane core.

-

Aglycone Tailoring and Glycosylation: A series of modifications to the pregnane core, including hydroxylations, acylations, and sequential glycosylation to yield the final product.

Phase 1: Isoprenoid Precursor Synthesis via the Mevalonate (MVA) Pathway

In the cytosol of plants, the biosynthesis of sterols primarily utilizes the mevalonate (MVA) pathway.[7] This pathway converts acetyl-CoA into the essential C5 isoprenoid units, IPP and DMAPP. These molecules are the fundamental building blocks for all terpenoids, including steroids.

Phase 2: C21 Pregnane Aglycone Formation

IPP and DMAPP are sequentially condensed to form squalene, a C30 triterpene. Squalene is then cyclized to form cycloartenol (in plants), which undergoes further modifications to yield cholesterol. The critical step for generating the C21 core is the side-chain cleavage of cholesterol. Recent research in Marsdenia tenacissima has identified the key enzymes responsible for converting cholesterol to progesterone, a central C21 pregnane intermediate.[7]

This conversion involves two key enzymatic activities:

-

Sterol Side-Chain Cleavage: Catalyzed by cytochrome P450 enzymes (P450scc). In M. tenacissima, two P450s, Mt108 and Mt150 , have been shown to perform this function, converting cholesterol into pregnenolone.[7]

-

Isomerization and Oxidation: The conversion of pregnenolone to progesterone is catalyzed by a bifunctional enzyme, MtHSD5 , which possesses both 3β-hydroxysteroid dehydrogenase and Δ⁵-Δ⁴ ketosteroid isomerase activities.[7]

Phase 3: Aglycone Tailoring and Glycosylation (Putative Pathway for this compound)

The formation of this compound from a progesterone-like precursor requires extensive tailoring. This includes a series of hydroxylation, acetylation, and other esterification reactions to form the highly oxygenated aglycone, followed by the sequential addition of specific, often deoxygenated, sugar moieties.

While the exact sequence and enzymes are not yet fully characterized, transcriptome analyses of M. tenacissima have identified numerous candidate genes, including multiple cytochrome P450s and UDP-glycosyltransferases (UGTs), that are likely involved in these final steps.[5][8] The pathway is proposed to proceed via a series of hydroxylations catalyzed by P450s, followed by glycosylation events catalyzed by UGTs, which use nucleotide-activated sugars (e.g., UDP-glucose) as donors.

Quantitative Data

Specific enzyme kinetic parameters for the biosynthesis of this compound are not yet available in the literature. This represents a significant knowledge gap and a key area for future research. However, data on the yield of total C21 steroidal glycosides from plant material provides context for natural production levels.

Table 1: Extraction Yield of C21 Steroidal Glycosides from Marsdenia tenacissima

| Plant Material | Extraction Method | Fraction | Yield (g) from 5.0 kg | Reference |

| Dry Cane | 85% Ethanol Extraction | Ethyl Acetate Soluble | 370.1 | [6] |

| Dry Cane | 85% Ethanol Extraction | n-Butanol Soluble | 340.0 | [6] |

Note: These fractions contain a mixture of C21 steroidal glycosides and other compounds.

Table 2: Template for Enzyme Kinetic Data (Future Research)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/min) | Reference |

| Mt108/Mt150 | Cholesterol | Data not available | Data not available | Data not available | |

| MtHSD5 | Pregnenolone | Data not available | Data not available | Data not available | |

| Putative UGTs | Aglycone/Glycoside | Data not available | Data not available | Data not available |

Experimental Protocols

The functional characterization of biosynthetic enzymes is crucial for pathway elucidation. The following sections provide detailed, representative protocols for assaying the key enzyme classes involved in C21 steroidal glycoside biosynthesis. These protocols are based on established methodologies and can be adapted for the specific enzymes from M. tenacissima.

Protocol for In Vitro Reconstitution and Activity Assay of Cytochrome P450s (e.g., Mt108/Mt150)

This protocol describes the functional characterization of a P450 enzyme by co-expressing it with its redox partner, Cytochrome P450 Reductase (CPR), in a heterologous system like E. coli or yeast, followed by an in vitro activity assay.

Methodology:

-

Heterologous Expression:

-

Clone the full-length cDNA of the target P450 (e.g., Mt108) and its corresponding CPR into a suitable co-expression vector (e.g., pCWori).

-

Transform the expression host (e.g., E. coli DH5α) with the recombinant plasmid.

-

Grow a large-scale culture and induce protein expression (e.g., with 1 mM IPTG).

-

Harvest the cells by centrifugation and prepare the membrane (microsomal) fraction by sonication followed by ultracentrifugation.

-

-

In Vitro Reconstitution and Assay: [9]

-

Prepare the reaction mixture in a final volume of 0.5 mL containing:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

0.1-0.5 µM recombinant P450/CPR microsomes

-

50-100 µM substrate (e.g., cholesterol dissolved in a minimal volume of DMSO or Tween 80)

-

An NADPH-regenerating system (10 mM Glucose-6-phosphate, 1 mM NADP⁺, 1 U/mL Glucose-6-phosphate dehydrogenase).

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate for 30-60 minutes at 37°C with shaking.

-

Terminate the reaction by adding 2 volumes of a solvent like ethyl acetate.

-

Vortex thoroughly, centrifuge, and collect the organic layer.

-

-

Product Analysis:

-

Dry the organic extract under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by LC-MS or GC-MS to identify and quantify the product (e.g., pregnenolone). Compare the retention time and mass spectrum with an authentic standard.

-

Protocol for UDP-Glycosyltransferase (UGT) Activity Assay

This protocol utilizes a highly sensitive, non-radioactive, luminescence-based assay (e.g., UDP-Glo™ Glycosyltransferase Assay) to measure UGT activity by quantifying the amount of UDP produced during the glycosylation reaction.[7][10][11]

Methodology:

-

Enzyme and Substrate Preparation:

-

Express and purify the recombinant UGT enzyme of interest.

-

Prepare a stock solution of the acceptor substrate (e.g., the C21 aglycone) in DMSO.

-

Prepare a stock solution of the donor substrate, UDP-Sugar (e.g., UDP-glucose), in reaction buffer.

-

-

Glycosyltransferase Reaction:

-

In a 96-well white assay plate, set up the reaction in a final volume of 10-25 µL. The mixture should contain:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Acceptor Substrate (e.g., 100 µM aglycone)

-

Purified UGT enzyme (e.g., 50 ng)

-

-

Initiate the reaction by adding the UDP-Sugar donor (e.g., 50 µM UDP-glucose).

-

Include appropriate controls: a "no enzyme" control to measure background and a "no acceptor" control to measure any spontaneous hydrolysis of the UDP-sugar.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for 30-60 minutes.

-

-

UDP Detection:

-

Equilibrate the UDP-Glo™ Detection Reagent to room temperature.

-

Add an equal volume (10-25 µL) of the Detection Reagent to each well of the assay plate.

-

Mix on a plate shaker for 1-2 minutes.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate a UDP standard curve according to the manufacturer's instructions.

-

Subtract the background luminescence from the "no enzyme" control wells.

-

Convert the luminescence readings (RLU) to the concentration of UDP produced using the standard curve.

-

Calculate enzyme activity (e.g., in pmol of product/min/mg of enzyme). Kinetic parameters (Km, Vmax) can be determined by varying the substrate concentrations.

-

Regulation of Biosynthesis

The biosynthesis of C21 steroidal glycosides is tightly regulated in response to developmental cues and environmental stresses. Transcriptome analyses of M. tenacissima have revealed that genes involved in this pathway are differentially expressed in response to stimuli such as cold stress, drought, and calcium levels.[9][12][13] This regulation is likely mediated by various families of transcription factors (TFs), including MYB, bHLH, bZIP, and ERF, which bind to specific cis-acting elements in the promoters of the biosynthetic genes. For instance, a MYB-binding site has been identified in the promoter of a key enzyme, suggesting direct transcriptional control.[9] Understanding this regulatory network is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

Conclusion and Future Outlook

Significant progress has been made in elucidating the early stages of C21 steroidal glycoside biosynthesis, particularly with the recent identification of the enzymes that form the progesterone core in Marsdenia tenacissima. However, the later tailoring steps—the specific hydroxylations, acylations, and glycosylations that create the vast diversity of these molecules, including this compound—remain a "black box."

Future research should focus on the functional characterization of the candidate P450 and UGT genes identified in transcriptome studies. The experimental protocols outlined in this guide provide a framework for these essential next steps. The determination of the kinetic properties of these enzymes and the elucidation of the regulatory networks controlling the pathway will be instrumental in designing rational metabolic engineering strategies. The successful reconstitution of the entire this compound pathway in a heterologous host, such as yeast or E. coli, remains the ultimate goal, which would enable a sustainable and scalable production platform for this promising class of therapeutic agents.

References

- 1. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. New assay for pregnenolone and progesterone 17alpha- hydroxylase based on the specific substitution of a tritium situated on carbon 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.co.uk [promega.co.uk]

- 8. Analysis of the transcriptome of Marsdenia tenacissima discovers putative polyoxypregnane glycoside biosynthetic genes and genetic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Marsdenia tenacissima genome reveals calcium adaptation and tenacissoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Preliminary In-Vitro Cytotoxic Activity of C21 Steroidal Saponins from Marsdenia tenacissima

Disclaimer: Extensive literature searches did not yield specific data on the in-vitro cytotoxic activity of Marsdenoside A. Therefore, this technical guide utilizes publicly available data for Tenacissoside C , a closely related C21 steroidal saponin isolated from the same plant, Marsdenia tenacissima, to serve as a representative example of the potential bioactivity of this class of compounds. All data and pathways described herein pertain to studies conducted on Tenacissoside C.

Introduction

Marsdenia tenacissima, a plant used in traditional medicine, is a known source of various C21 steroidal saponins.[1] These compounds have garnered interest in oncology research for their potential anti-tumor properties. This document provides a technical overview of the preliminary in-vitro cytotoxic activity of Tenacissoside C, a representative compound from this family, focusing on its effects on cancer cell viability, cell cycle progression, and the induction of apoptosis. The findings suggest that Tenacissoside C exerts its anticancer effects through the induction of G0/G1 cell cycle arrest and the activation of the mitochondrial apoptosis pathway.[1]

Quantitative Data Summary: Cytotoxic Activity

The cytotoxic effect of Tenacissoside C was evaluated against the human chronic myelogenous leukemia (K562) cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate a time-dependent inhibition of cell proliferation.

Table 1: IC50 Values of Tenacissoside C on K562 Cells [1]

| Treatment Duration (hours) | IC50 (µM) |

|---|---|

| 24 | 31.4 |

| 48 | 22.2 |

| 72 | 15.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cellular mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living cells.[2]

Methodology:

-

Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined optimal density and incubated overnight to allow for attachment and recovery.

-

Compound Treatment: Cells are treated with various concentrations of Tenacissoside C and incubated for specified durations (e.g., 24, 48, and 72 hours). Control wells receive the vehicle solvent.

-

MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.[2]

-

Absorbance Measurement: The plate is agitated to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from the resulting dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]

Methodology:

-

Cell Culture and Treatment: K562 cells are cultured and treated with Tenacissoside C at its predetermined IC50 concentration for a specific time (e.g., 48 hours).

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent clumping.[5] The fixed cells are incubated on ice or at -20°C for at least 30 minutes.

-

Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing PI and RNase A.[3] RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[4]

-

Incubation: Cells are incubated in the dark at room temperature for 30 minutes.[5]

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The data is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Apoptosis Analysis (Western Blotting)

This protocol is used to detect and quantify key proteins involved in the apoptotic signaling cascade. It allows for the assessment of changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the activation of caspases (e.g., Caspase-9, Caspase-3).

Methodology:

-

Protein Extraction: Following treatment with Tenacissoside C, K562 cells are harvested and lysed using a suitable lysis buffer to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured. Band intensities are quantified using densitometry software.

Mechanism of Action: Signaling Pathways

Induction of G0/G1 Cell Cycle Arrest

Treatment with Tenacissoside C was found to induce cell cycle arrest at the G0/G1 phase in K562 cells. This arrest is mediated by the downregulation of Cyclin D1, a key regulatory protein required for the transition from the G1 to the S phase of the cell cycle.[1] By reducing the levels of Cyclin D1, Tenacissoside C prevents cells from progressing through the cell cycle, thereby inhibiting proliferation.[1]

Activation of the Mitochondrial Apoptosis Pathway

Tenacissoside C induces apoptosis in K562 cells through the intrinsic, or mitochondrial, pathway.[1] This process is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Key Events:

-

Modulation of Bcl-2 Family Proteins: Tenacissoside C treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins Bax and Bak.[1]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase, Caspase-9.[1]

-

Execution Phase: Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[1]

Conclusion

The preliminary in-vitro data for Tenacissoside C, a C21 steroidal saponin from Marsdenia tenacissima, indicates significant cytotoxic activity against the K562 cancer cell line. The mechanism of action involves the induction of G0/G1 cell cycle arrest through the downregulation of Cyclin D1 and the activation of the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of Caspase-9 and Caspase-3. These findings highlight the potential of compounds from Marsdenia tenacissima as candidates for further anticancer drug development. Further research is warranted to investigate the activity of other related compounds, including this compound, and to evaluate their efficacy and safety in more complex preclinical models.

References

- 1. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

Marsdenoside A: A Hypothesized Mechanism of Action and Proposed Investigational Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marsdenoside A, a C21 steroidal glycoside isolated from plants of the Marsdenia genus, presents a potential, yet largely unexplored, avenue for anti-cancer drug discovery. Direct research into the specific molecular mechanisms of this compound is currently limited. However, by examining the well-documented activities of analogous C21 steroidal glycosides derived from Marsdenia tenacissima, we can construct a plausible hypothesis for its mechanism of action. This document summarizes the available data on this compound, proposes a primary mechanism centered on the induction of apoptosis and cell cycle arrest, and provides a comprehensive guide for the experimental validation of this hypothesis. The intended audience for this guide includes researchers in oncology, pharmacology, and natural product chemistry who are interested in investigating novel therapeutic compounds.

Introduction

The plant Marsdenia tenacissima is a rich source of C21 steroidal glycosides, a class of compounds that has demonstrated significant anti-tumor activities.[1] While over 50 such glycosides have been identified from this plant, including this compound, the specific biological activities and molecular pathways of many, including this compound, remain to be fully elucidated.[1] Preliminary data indicates that this compound exhibits weak growth-inhibitory effects on the MGC-803 and HT-29 tumor cell lines.[2] This suggests that its therapeutic potential may lie in more complex mechanisms beyond simple cytotoxicity, or that its efficacy may be cell-line specific.

This technical guide consolidates the current knowledge on this compound and puts forth a hypothesized mechanism of action based on the established anti-cancer effects of its chemical relatives. We propose that this compound likely induces apoptosis through the modulation of key signaling pathways, including those regulated by reactive oxygen species (ROS), caspases, and the p53/p21 axis.

Current Data on this compound

The existing quantitative data for this compound is sparse and limited to preliminary in vitro cytotoxicity screening.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μg/mL) | Reference |

| MGC-803 | Human Gastric Carcinoma | >50 | [2] |

| HT-29 | Human Colorectal Adenocarcinoma | >50 | [2] |

This limited dataset indicates a low level of direct cytotoxicity at the concentrations tested. However, many successful chemotherapeutic agents operate through cytostatic or apoptosis-inducing mechanisms that are not fully captured by simple IC50 values. The activity of related compounds from Marsdenia tenacissima supports this possibility.

Hypothesized Mechanism of Action

Based on the activities of other C21 steroidal glycosides from Marsdenia tenacissima, we hypothesize that this compound exerts its anti-tumor effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

We propose that this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is a common mechanism for natural anti-cancer compounds. The crude ethanolic extract of Marsdenia tenacissima has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax.[1]

A proposed signaling cascade is as follows:

-

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).

-

Elevated ROS levels cause mitochondrial membrane depolarization.

-

This triggers the release of cytochrome c from the mitochondria into the cytosol.

-

Cytosolic cytochrome c activates caspase-9, which in turn activates the executioner caspase-3.

-

Activated caspase-3 leads to the cleavage of key cellular substrates, culminating in apoptosis.

Cell Cycle Arrest

In conjunction with apoptosis, we hypothesize that this compound causes cell cycle arrest, preventing cancer cell proliferation. A related compound, Condurangogenin A, has been shown to induce cell cycle regulation mediated by p21/p53.[1] The crude extract of Marsdenia tenacissima has also been observed to cause G0/G1 phase arrest.[1]

The proposed mechanism for cell cycle arrest is:

-

This compound induces DNA damage, possibly mediated by ROS.

-

This DNA damage activates the p53 tumor suppressor protein.

-

Activated p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor.

-

p21 then inhibits the cyclin D1/CDK4/6 complex, leading to arrest in the G0/G1 phase of the cell cycle.

The following diagram illustrates the hypothesized signaling pathways.

Proposed Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action, a series of in vitro experiments are proposed. The following protocols are provided as a guide.

Cell Culture

Human cancer cell lines (e.g., a panel including but not limited to MGC-803, HT-29, A549, and MCF-7) and a non-cancerous control cell line (e.g., HEK293 or MCF-10A) will be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 μg/mL) for 24, 48, and 72 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Annexin V-FITC/PI Apoptosis Assay

-

Seed cells in 6-well plates and treat with this compound (at concentrations determined from the MTT assay, e.g., IC25 and IC50) for 48 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X binding buffer and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 μg/mL RNase A and 50 μg/mL PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

-

Treat cells with this compound for 48 hours.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p53, p21, and β-actin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL detection system.

Measurement of Intracellular ROS

-

Treat cells with this compound for 24 hours.

-

Incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C.

-

Wash cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.

The following diagram outlines the proposed experimental workflow.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, the established bioactivities of related C21 steroidal glycosides provide a strong foundation for a targeted investigational approach. The hypothesis that this compound induces apoptosis and cell cycle arrest via ROS generation and modulation of the p53/p21 and caspase signaling pathways is both plausible and testable. The experimental framework outlined in this guide provides a clear and comprehensive path for elucidating the anti-cancer properties of this promising natural compound. Successful validation of this hypothesis could position this compound as a novel candidate for further preclinical and clinical development.

References

Traditional Medicinal Uses of Plants Containing Marsdenoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marsdenoside A, a C21 steroidal glycoside, is a significant bioactive constituent found primarily in plants of the Marsdenia and Alocasia genera. This technical guide provides an in-depth overview of the traditional medicinal uses of plants containing this compound, with a focus on Marsdenia tenacissima and Alocasia cucullata. It details the ethnobotanical applications of these plants in treating a range of ailments, including cancer, inflammation, and snakebites. The guide further explores the molecular mechanisms underlying these traditional uses, focusing on the modulation of key signaling pathways such as NF-κB and apoptosis. Experimental protocols for the extraction and quantification of C21 steroidal glycosides are provided, alongside available quantitative data, to support further research and drug development efforts.

Introduction

Traditional medicine has long utilized the therapeutic properties of various plants for the treatment of human diseases. Among the vast array of phytochemicals, steroidal glycosides have emerged as a class of compounds with significant pharmacological potential. This compound, a prominent member of this class, has been identified in several plant species that have a rich history in traditional healing practices. This guide synthesizes the available scientific literature to provide a comprehensive technical resource on the traditional uses, phytochemistry, and pharmacology of this compound-containing plants.

The primary plant sources discussed herein are Marsdenia tenacissima (Roxb.) Wight et Arn. and Alocasia cucullata (Lour.) G.Don. Marsdenia tenacissima, a perennial climber, is extensively used in Traditional Chinese Medicine (TCM) and Dai herbal medicine.[1][2][3] Alocasia cucullata, commonly known as Chinese taro, also holds a significant place in traditional medicinal systems, particularly for its use in treating snakebites and inflammatory conditions.[4][5]

Traditional Medicinal Uses

The traditional applications of Marsdenia tenacissima and Alocasia cucullata are diverse and highlight their importance in folk medicine.

Marsdenia tenacissima

The stems and roots of Marsdenia tenacissima are the primary parts used for medicinal purposes.[1][2][3] Its traditional applications include the treatment of:

-

Respiratory Ailments: Asthma, tracheitis, tonsillitis, pharyngitis, and cough.[1][2][3][6]

-

Inflammatory Conditions: Cystitis, rheumatism, and pain.[1][2][6][7]

-

Poisoning: Used as an antidote for drug or food poisoning.[1][2][3]

-

Other Ailments: Fever, vomiting, tumors, diabetes mellitus, and heart disease.[1]

Alocasia cucullata

The rhizome and root of Alocasia cucullata are traditionally used, primarily for external applications.[4] Its key traditional uses are:

-

Snakebite Antidote: It is a well-documented traditional remedy for snakebites.[4][5][8]

-

Anti-inflammatory: Used to treat boils and other inflammatory skin conditions.[4]

Quantitative Data

| Plant Species | Plant Part | Compound | Method | Concentration Range | Reference |

| Marsdenia tenacissima | Stems | Total C21 Steroidal Glycosides | Colorimetric | Not specified | [1] |

| Marsdenia tenacissima | Stems | Tenacissoside H | HPLC | 0.39% to 1.09% | [9] |

Table 1: Quantitative Analysis of C21 Steroidal Glycosides in Marsdenia tenacissima

Experimental Protocols

Extraction and Isolation of C21 Steroidal Glycosides from Marsdenia tenacissima

The following protocol is a generalized procedure based on methods described in the literature for the extraction and isolation of C21 steroidal glycosides, including this compound.[10][11]

Workflow for Extraction and Isolation

Methodology:

-

Extraction:

-

Partitioning:

-

Partition the concentrated extract with ethyl acetate (EtOAc) to yield an EtOAc-soluble fraction.[10]

-

-

Chromatographic Separation:

-

Subject the EtOAc fraction to column chromatography on an MCI gel CHP 20P column, eluting with a gradient of methanol (MeOH) in water (H₂O).[10]

-

Further separate the collected fractions using silica gel column chromatography with a dichloromethane (CH₂Cl₂)-MeOH gradient.[10]

-

Purify the resulting fractions using Sephadex LH-20 column chromatography with MeOH as the eluent.[10]

-

Finally, isolate individual C21 steroidal glycosides, including this compound, using preparative High-Performance Liquid Chromatography (HPLC).[11]

-

Quantitative Determination of C21 Steroidal Glycosides by HPLC

The following is a representative protocol for the quantification of a C21 steroidal glycoside (Tenacissoside H) in Marsdenia tenacissima and can be adapted for this compound.[9]

Workflow for HPLC Quantification

Methodology:

-

Sample Preparation:

-

Dissolve 0.5 g of powdered Marsdenia tenacissima sample in 40 mL of methanol in a 50 mL centrifuge tube.[9]

-

Subject the mixture to ultrasonic treatment (100 W, 50 KHz) for 45 minutes.[9]

-

Allow the extract to cool and compensate for any solvent loss with methanol.[9]

-

Filter the extract.[9]

-

Evaporate 25 mL of the filtrate to dryness.[9]

-

Dissolve the residue in 2 mL of methanol for HPLC analysis.[9]

-

-

HPLC Analysis:

-

Perform HPLC analysis using a suitable C18 column and a UV detector. The specific mobile phase and gradient conditions should be optimized for this compound.[9]

-

Molecular Mechanisms of Action

The traditional uses of plants containing this compound, particularly for cancer and inflammation, are supported by modern pharmacological studies that have begun to elucidate the underlying molecular mechanisms.

Anti-Cancer Activity: Induction of Apoptosis

Extracts of Marsdenia tenacissima have been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[2][6][7] The proposed mechanism involves the modulation of the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[12][13] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.[14]

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of compounds from Marsdenia tenacissima are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Compounds like this compound are thought to exert their anti-inflammatory effects by inhibiting the phosphorylation of IKK, thereby preventing the activation of NF-κB.[16][17][18]

Conclusion

Plants containing this compound, particularly Marsdenia tenacissima and Alocasia cucullata, have a long and rich history of use in traditional medicine for treating a variety of ailments, most notably cancer, inflammation, and snakebites. Modern scientific research is beginning to validate these traditional uses by uncovering the molecular mechanisms of action of this compound and related compounds. The ability of these compounds to induce apoptosis in cancer cells and inhibit the pro-inflammatory NF-κB signaling pathway provides a strong basis for their therapeutic potential. This technical guide provides a foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound and to develop novel therapeutics based on these traditional medicinal plants. Further research is warranted to obtain more precise quantitative data on this compound content in various plant sources and to further elucidate the intricate details of its interactions with key cellular signaling pathways.

References

- 1. [Determination of C21 steroidal glycosides in Marsdenia tenacissima by colorimetric method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Marsdenia tenacissima extract suppresses tumor growth and angiogenesis in A20 mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marsdenosides A-H, polyoxypregnane glycosides from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells [mdpi.com]

- 10. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ethnobotanyjournal.org [ethnobotanyjournal.org]

- 16. ethnobotanyjournal.org [ethnobotanyjournal.org]

- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Marsdenoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Marsdenoside A, a C21 steroidal glycoside, from the stems of Marsdenia tenacissima. The methodologies outlined herein are based on established phytochemical procedures, including solvent extraction, fractionation, and multi-step chromatography. Additionally, this guide presents an overview of the analytical methods for purity assessment and discusses the potential biological activities of this compound, with a focus on its role in apoptotic signaling pathways. All quantitative data are summarized for clarity, and experimental workflows are visually represented.

Introduction

Marsdenia tenacissima is a perennial climbing plant that has been used in traditional medicine for various ailments.[1] Its stems are a rich source of bioactive C21 steroidal glycosides, including this compound.[2] These compounds have garnered significant interest in the scientific community for their potential therapeutic properties, particularly their anti-tumor activities.[3] The isolation of high-purity this compound is essential for further pharmacological studies and drug development. This protocol details a robust and reproducible method for its extraction and purification.

Materials and Methods

Plant Material

Dried stems of Marsdenia tenacissima are the starting material for the extraction process.

Reagents and Solvents

-

Ethanol (95%)

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Petroleum ether

-

Acetone

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or distilled)

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

ODS (Octadecylsilane) C18 packing material

Equipment

-

Grinder or mill

-

Soxhlet extractor or large-scale extraction vessel

-

Rotary evaporator

-

Glass columns for chromatography

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Analytical High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

Extraction

-

Grinding: The dried stems of Marsdenia tenacissima are ground into a coarse powder.

-

Ethanolic Extraction: The powdered plant material is extracted with 95% ethanol at room temperature multiple times until the extract becomes colorless. The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Chloroform Partitioning: The aqueous suspension is first extracted with chloroform. The chloroform fraction, which contains less polar compounds, is collected. Marsdenosides A-H have been reported to be isolated from the chloroform-soluble fraction.[2]

-

Ethyl Acetate Partitioning: The remaining aqueous layer is then extracted with ethyl acetate.

-

n-Butanol Partitioning: Finally, the aqueous layer is extracted with n-butanol.

The resulting chloroform, ethyl acetate, and n-butanol fractions are concentrated to dryness. The chloroform fraction is typically enriched with this compound.

Purification

A multi-step chromatographic approach is employed for the purification of this compound from the enriched fraction.

-

Column Packing: A glass column is packed with silica gel (200-300 mesh) using a slurry method with petroleum ether.

-

Sample Loading: The dried chloroform fraction is mixed with a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of petroleum ether and acetone, with the polarity of the mobile phase gradually increasing. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions containing compounds with similar TLC profiles are combined and concentrated.

The semi-purified fraction containing this compound is subjected to final purification using a preparative HPLC system.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is commonly employed.

-

Detection: The eluent is monitored by a UV detector.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC. Fractions with the desired purity are pooled and lyophilized to obtain pure this compound.

Data Presentation

The following tables summarize the illustrative quantitative data that may be obtained during the extraction and purification of this compound. Actual yields and purity may vary depending on the quality of the plant material and the specific experimental conditions.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (kg) | Yield (g) | Yield (%) |

| Crude Ethanolic Extract | 10 | 1000 | 10.0 |

| Chloroform Fraction | 1000 | 150 | 15.0 (of crude) |

| Ethyl Acetate Fraction | 1000 | 100 | 10.0 (of crude) |

| n-Butanol Fraction | 1000 | 200 | 20.0 (of crude) |

Table 2: Purification and Purity Analysis

| Purification Step | Input (g) | Output (mg) | Purity (%) |

| Silica Gel Chromatography | 150 | 5000 | ~70 |

| Preparative HPLC | 5000 | 500 | >98 |

Visualization of Workflows and Pathways

Experimental Workflow

References

Application Note: HPLC-UV Method for the Quantification of Marsdenoside A in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsdenoside A, a C21 steroidal glycoside, is a significant bioactive compound found in various medicinal plants, including those of the Marsdenia genus. Its potential therapeutic properties have garnered interest within the scientific and drug development communities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described methodology is based on established principles for the analysis of steroidal glycosides from plant matrices and offers a robust framework for researchers.

Experimental Protocols

Sample Preparation: Ultrasonic Extraction

This protocol describes the extraction of this compound from dried plant material using ultrasonication, a widely used technique for the efficient extraction of secondary metabolites from plant tissues.

Materials and Reagents:

-

Dried and powdered plant material (e.g., stems or leaves of Marsdenia tenacissima)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 0.5 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 25 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the centrifuge tube in an ultrasonic bath and sonicate for 45 minutes at a frequency of 50 kHz and a power of 100 W.

-

After sonication, allow the tube to cool to room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Carefully decant the supernatant into a clean collection tube.

-

To ensure exhaustive extraction, the pellet can be re-extracted with another 25 mL of methanol following steps 3-7. The supernatants can then be combined.

-

Evaporate the methanol from the supernatant under reduced pressure or a gentle stream of nitrogen until dryness.

-

Reconstitute the dried extract with a known volume (e.g., 2 mL) of methanol.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Analysis

This section details the chromatographic conditions for the separation and quantification of this compound. A reversed-phase C18 column is recommended, as it is well-suited for the separation of moderately polar compounds like steroidal glycosides.

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV/Vis detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A: Water (HPLC grade)B: Acetonitrile (HPLC grade) |

| Gradient Elution | 0-15 min: 40% B15-25 min: 40-70% B25-30 min: 70% B30-35 min: 70-40% B35-40 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

Note: The optimal detection wavelength for this compound should be determined by obtaining a UV spectrum of a pure standard. Based on the typical absorbance of steroidal glycosides, a wavelength in the range of 205-225 nm is likely to provide good sensitivity. The gradient elution program provided is a starting point and may require optimization depending on the specific plant matrix and the presence of interfering compounds.

Method Validation

For reliable quantitative results, the HPLC-UV method should be validated according to the International Council on Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Linearity: A calibration curve should be constructed by plotting the peak area of this compound against a series of known concentrations of a certified reference standard. A linear relationship is expected, with a correlation coefficient (r²) of ≥ 0.999.

-